1-(4-(Decyloxy)phenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-decoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHIFJLWNPHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342076 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18099-59-7 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Alkylation of Phenolic Acetophenone (B1666503) Precursors
The primary method for synthesizing 1-(4-(decyloxy)phenyl)ethanone involves the alkylation of a phenolic precursor, most commonly 4-hydroxyacetophenone. This transformation is typically achieved through Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comyoutube.com
O-Alkylation with 1-Bromodecane (B1670165) and Analogues
The Williamson ether synthesis, in this context, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com The synthesis of this compound specifically utilizes 4-hydroxyacetophenone and an alkylating agent such as 1-bromodecane. The first step is the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone using a base to form a phenolate (B1203915) anion. pharmaxchange.info This more nucleophilic species then attacks the electrophilic carbon of 1-bromodecane in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage. masterorganicchemistry.compharmaxchange.info
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenol (B47542). nih.govchemicalforums.com The reaction is typically carried out in an anhydrous polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 mechanism. chemicalforums.com Alternatively, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be used in a two-phase system (e.g., aqueous NaOH and an organic solvent) to facilitate the reaction between the water-soluble phenolate and the organic-soluble alkyl halide. youtube.comyoutube.comcrdeepjournal.org
Mechanistic Considerations of Alkylation Reactions
The alkylation of phenolates is a classic example of a nucleophilic substitution reaction, primarily proceeding through an SN2 mechanism. pharmaxchange.info This mechanism involves a backside attack of the nucleophile (the phenolate ion) on the alkyl halide, leading to an inversion of stereochemistry if the alkyl halide were chiral. For primary alkyl halides like 1-bromodecane, the SN2 pathway is highly favored. masterorganicchemistry.com
However, a competing reaction, C-alkylation, can also occur where the alkyl group attaches to the aromatic ring instead of the oxygen atom. pharmaxchange.info The regioselectivity between O-alkylation and C-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature. Polar aprotic solvents generally favor O-alkylation, while protic solvents can promote C-alkylation by solvating the phenolate oxygen. pharmaxchange.info Under typical Williamson ether synthesis conditions for preparing this compound, O-alkylation is the predominant pathway. nih.govresearchgate.net
Functionalization and Derivatization via Condensation Reactions
The ketone functional group in this compound provides a reactive site for further molecular elaboration, most notably through condensation reactions to form new carbon-carbon bonds.
Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com In the context of this compound, this reaction is used to synthesize chalcones, which are α,β-unsaturated ketones. youtube.com
The reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde. nih.gov The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the α-carbon of the acetophenone to form an enolate. gordon.edumagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone product. magritek.commiracosta.edu The reaction can be carried out in a solvent such as ethanol (B145695) or even under solvent-free conditions. nih.govrsc.org The specific aromatic aldehyde used will determine the substitution pattern of the second aromatic ring in the resulting chalcone. nih.gov The rate-determining step in this reaction is typically the initial nucleophilic attack. acs.org
Synthesis of Retro-Chalcone Analogues
While the standard Claisen-Schmidt condensation provides a route to chalcones, modifications can lead to the formation of retro-chalcone analogues. These compounds maintain the core α,β-unsaturated ketone system but may have different substitution patterns or functionalities. The synthesis of such analogues would still rely on the fundamental principles of the Claisen-Schmidt condensation but might involve different starting materials or reaction conditions to achieve the desired structural outcome.
Integration into Macrocyclic and Polymeric Architectures
The bifunctional nature of this compound and its derivatives, possessing both a reactive carbonyl group and a modifiable aromatic ring, allows for their incorporation into larger molecular assemblies such as macrocycles and polymers.
For instance, the chalcone derivatives synthesized from this compound can serve as monomers in polymerization reactions. The double bond in the α,β-unsaturated ketone system can participate in various polymerization processes.
Furthermore, the core structure can be incorporated into macrocycles. The synthesis of macrocycles often involves the reaction of two or more building blocks that can connect to form a large ring. preprints.org For example, a derivative of this compound could be functionalized with another reactive group, allowing it to act as a monomer in a cyclization reaction to form a macrocyclic structure. rsc.orgrsc.org
Construction of Heterocyclic Systems
The ketone functionality of this compound is a key reactive site for the construction of various heterocyclic rings, which are integral components of many functional materials and biologically active compounds.
While specific details on the synthesis of oxazepinedione-derived dimers directly from this compound are not extensively documented in the provided search results, the general strategies for synthesizing heterocyclic systems often involve multi-step reactions where the ketone is a crucial starting point.
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They can be synthesized through various methods, including the reaction of nitriles with azides or the cyclization of imidoyl chlorides. nih.gov A common route to 1,5-disubstituted tetrazoles involves the reaction of an aryl nitrile with sodium azide. nih.gov While a direct synthesis from this compound is not explicitly detailed, the ketone can be converted to a nitrile, which then undergoes cyclization to form the tetrazole ring. Alternatively, the ketone can be transformed into other functional groups that facilitate tetrazole ring formation. organic-chemistry.orgresearchgate.netresearchgate.net
Thiazole (B1198619), a five-membered ring containing sulfur and nitrogen, is a common scaffold in medicinal chemistry. researchgate.netnih.gov The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. scielo.br To synthesize a thiazole derivative from this compound, the ketone would first need to be halogenated at the α-position to form 2-bromo-1-(4-(decyloxy)phenyl)ethanone. This intermediate can then be reacted with a thioamide, such as thiourea, to yield the corresponding aminothiazole derivative. scielo.brclockss.orgnih.gov
Quinoxalines are bicyclic heterocyclic compounds formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov To incorporate the this compound moiety into a quinoxaline (B1680401) structure, the ketone must first be oxidized to a 1,2-dicarbonyl derivative. This can be achieved using various oxidizing agents. The resulting dicarbonyl compound can then be condensed with a substituted o-phenylenediamine to form the quinoxaline ring. nih.govmdpi.com This strategy allows for the synthesis of quinoxaline monomers that can be subsequently polymerized to create quinoxaline-core polymers.
| Heterocyclic System | Key Synthetic Strategy | Intermediate from this compound |
| Tetrazole | Cyclization of a nitrile with an azide | 4-(Decyloxy)benzonitrile |
| Thiazole | Hantzsch Synthesis | 2-Bromo-1-(4-(decyloxy)phenyl)ethanone |
| Quinoxaline | Condensation of a 1,2-dicarbonyl with an o-phenylenediamine | 1-(4-(Decyloxy)phenyl)ethane-1,2-dione |
This table outlines the general synthetic approaches to various heterocyclic systems starting from this compound.
Esterification and Other Coupling Reactions
The carbonyl group and the aromatic ring of this compound are key to its utility in forming larger, more complex molecules through esterification and various coupling reactions. These transformations are fundamental in the synthesis of liquid crystals and other functional materials.
Formation of Aryl Cinnamates and Benzoates
Aryl Cinnamates: The synthesis of aryl cinnamates from this compound typically proceeds through a two-step sequence involving the formation of a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation reaction. researchgate.netpropulsiontechjournal.comrjlbpcs.comresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone derivative, in this case, this compound, with an aromatic aldehyde. propulsiontechjournal.comrjlbpcs.comresearchgate.net
The general reaction is as follows:
this compound + Substituted Benzaldehyde (B42025) → (in the presence of a base) → Chalcone
The Claisen-Schmidt condensation can be carried out using various bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol. propulsiontechjournal.comunib.ac.id The reaction can also be performed under solvent-free conditions by grinding the reactants with a solid base, which is an environmentally benign approach. researchgate.netrsc.org
Aryl Benzoates: The formation of aryl benzoates involves the esterification of a phenol with a benzoic acid derivative. In the context of this compound, this specific ketone does not directly participate in the esterification to form a benzoate (B1203000). However, related structures, such as those containing a 4-hydroxyphenyl moiety, are key precursors. For instance, 4-benzyloxyphenol can be esterified with a substituted benzoyloxybenzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.trnih.gov This highlights a general strategy for creating benzoate-containing liquid crystals. A general procedure for such an esterification is provided below. nih.gov
| Reactants | Reagents | Solvent | Conditions |
| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol | DCC, DMAP | Dry Dichloromethane | Room temperature, 24h, Argon atmosphere |
This methodology can be adapted to synthesize a wide array of phenyl benzoate derivatives, which are a significant class of calamitic liquid crystals. tubitak.gov.tr
Hydrazine (B178648) Bridge Formation
The reaction of this compound with hydrazine (H₂NNH₂) and its derivatives can lead to different products depending on the reaction conditions.
Azine Formation: A common reaction is the condensation of the ketone with hydrazine hydrate (B1144303) to form a symmetrical azine, also known as a ketazine. rsc.orgrsc.org This reaction involves the formation of a C=N-N=C linkage, effectively creating a "hydrazine bridge" between two molecules of the parent ketone. Azines are of interest for their potential applications in coordination chemistry and as precursors to other heterocyclic compounds. rsc.org The synthesis is typically a straightforward condensation reaction. rsc.org
this compound + H₂NNH₂ → (in the presence of a strong base like KOH and heat) → 1-ethyl-4-(decyloxy)benzene + N₂ + H₂O
The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol, is a common and effective procedure. masterorganicchemistry.com While this reaction eliminates the carbonyl group, it is a crucial transformation for synthesizing alkylbenzene derivatives from the corresponding ketones.
Synthetic Yield Optimization and Green Chemistry Approaches
Optimizing reaction conditions to maximize yield and minimize environmental impact are critical considerations in modern organic synthesis.
Several strategies can be employed to improve the yield of reactions involving this compound, particularly in chalcone synthesis. researchgate.net These include:
Catalyst Optimization: The choice and concentration of the base catalyst in the Claisen-Schmidt condensation can significantly impact the reaction rate and yield. researchgate.net While NaOH and KOH are common, other bases have also been explored. unib.ac.id
Solvent Selection: The polarity of the solvent can influence the solubility of reactants and the reaction equilibrium. researchgate.net
Reaction Time and Temperature: Adjusting these parameters can help to ensure the reaction goes to completion while minimizing the formation of side products. researchgate.net
In recent years, there has been a significant push towards developing greener synthetic methods. For the synthesis of chalcones and related derivatives from this compound, several green chemistry approaches have been reported:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netekb.egscholarsresearchlibrary.comfrontiersin.orgmdpi.com In the context of Claisen-Schmidt condensation, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. ekb.egscholarsresearchlibrary.comfrontiersin.org This method is considered eco-friendly due to its energy efficiency and potential to reduce solvent usage. researchgate.net
| Reaction | Method | Reaction Time | Yield | Reference |
| Chalcone Synthesis | Conventional Heating | 12 h | - | scholarsresearchlibrary.com |
| Chalcone Synthesis | Microwave Irradiation | 4-6 min | 60-95% | scholarsresearchlibrary.comfrontiersin.org |
Solvent-Free Reactions: Performing reactions without a solvent, often by grinding the solid reactants together (mechanochemistry), is a key principle of green chemistry. researchgate.netrsc.org This approach has been successfully applied to the Claisen-Schmidt condensation for chalcone synthesis, using solid NaOH or anhydrous potassium carbonate as the catalyst. researchgate.netresearchgate.netrsc.org This minimizes the use of often toxic and volatile organic solvents.
Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign solvents like ethanol or even water is preferred. propulsiontechjournal.comacs.org The synthesis of chalcones in aqueous micellar media has also been explored as a green alternative. acs.org
These green chemistry approaches not only reduce the environmental footprint of the synthesis but can also offer practical advantages in terms of reaction speed, yield, and ease of work-up.
Research on Liquid Crystalline and Mesomorphic Behavior
Investigation of Phase Transitions and Mesophase Formation
The characterization of liquid crystalline materials relies on complementary analytical techniques to identify and understand their mesomorphic behavior. Differential Scanning Calorimetry (DSC) is employed to determine the thermal parameters of phase transitions, while Polarized Optical Microscopy (POM) allows for the visual identification of the distinct optical textures associated with different mesophases. environmentaljournals.orgmdpi.com
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the temperatures and enthalpy changes associated with the phase transitions of liquid crystalline materials. researchgate.netresearchgate.net In a typical DSC experiment, the material is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. The resulting thermogram plots heat flow against temperature, revealing endothermic and exothermic peaks that correspond to transitions such as crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid. mdpi.comnih.gov
For instance, in studies of Schiff base derivatives, DSC is used to confirm the transition temperatures observed under microscopy. environmentaljournals.orgnih.gov Similarly, research on new biphenyl (B1667301) azomethine liquid crystals and heterocyclic compounds utilizes DSC to evaluate their mesomorphic characteristics and thermal stability. mdpi.commdpi.com The data obtained, such as melting points and clearing points (the temperature of transition to the isotropic liquid phase), are crucial for understanding the stability and range of the liquid crystal phases. researchgate.netmdpi.com For example, the DSC thermogram for a series of 7-(4-bromoalkyloxy)-3-(4′-decyloxyphenyl)-4H-1-benzopyran-4-ones confirmed the transition temperatures identified via microscopy. researchgate.net
Table 1: Selected Thermal Transition Data for Compounds Containing a Decyloxy Moiety
This table presents data from various studies to illustrate the use of DSC in characterizing liquid crystals. The specific core structures vary.
| Compound Series/Type | Transition | Temperature (°C) | Source |
|---|---|---|---|
| Cinnamaldehyde-based Schiff Base (dodecyloxy analogue) | Crystal → Nematic | 142.8 | nih.gov |
| Cinnamaldehyde-based Schiff Base (dodecyloxy analogue) | Nematic → Isotropic | 152.0 | nih.gov |
| Biphenyl Azomethine/Ester (hexyloxy analogue) | Crystal → Nematic | 125.6 | mdpi.comnih.gov |
| Biphenyl Azomethine/Ester (hexyloxy analogue) | Nematic → Isotropic | 260.2 | mdpi.comnih.gov |
| 7-(4-bromoalkyloxy)-3-(4′-decyloxyphenyl)-4H-1-benzopyran-4-one (decyloxy dimer) | Crystal → Nematic | 128.0 | researchgate.net |
| 7-(4-bromoalkyloxy)-3-(4′-decyloxyphenyl)-4H-1-benzopyran-4-one (decyloxy dimer) | Nematic → Isotropic | 135.0 | researchgate.net |
Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal phases. libretexts.orgmicroscopyu.com Because liquid crystals are optically anisotropic, they can rotate the plane of polarized light. nih.gov When a sample is placed between two crossed polarizers in a microscope, the liquid crystalline phases exhibit unique patterns of light and dark areas known as textures. libretexts.orgmicroscopyu.com These textures are characteristic of specific mesophases.
For example, the nematic (N) phase, the least ordered mesophase, often displays a thread-like (Schlieren) texture. environmentaljournals.orglibretexts.org Smectic phases, which have layered structures, show different textures, such as the fan-shaped texture of the smectic A (SmA) phase or the broken fan-shaped texture of the smectic C (SmC) phase. researchgate.netresearchgate.net Researchers use POM to observe these textures during heating and cooling cycles, allowing them to identify the type of mesophase and the temperature range over which it is stable. mdpi.comnih.gov In the study of cinnamaldehyde-based Schiff bases with heptyloxy and dodecyloxy terminal groups, POM revealed nematic phase behavior. nih.gov Similarly, for a series of 4-[3-(pyridin-4-yl)prop-2-enoyl]phenyl 4-alkyloxybenzoates, the dodecyloxy to hexadecyloxy members exhibited an enantiotropic smectic A phase with a fan-shaped texture. researchgate.net
Structure-Mesomorphic Property Relationships
The relationship between a molecule's structure and its liquid crystalline properties is a central theme in materials chemistry. For compounds containing the 4-(decyloxy)phenyl group, key structural elements such as the length of the terminal alkyl chain, the nature of the rigid core and its linking units, and the presence of any substituents all play a critical role in determining the type of mesophase formed, its thermal stability, and its temperature range. nih.govmdpi.com
The length of the terminal alkoxy chain, such as the decyloxy group, has a profound effect on mesomorphic behavior. researchgate.net Generally, as the length of the flexible alkyl chain increases in a homologous series, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. nih.gov The increased van der Waals interactions between the longer chains favor a layered, lamellar arrangement. researchgate.net
Chalcone (B49325): Chalcone (-CO-CH=CH-) linkages, often combined with other groups like esters, create a rigid and elongated core. In a series of 4-[3-(pyridin-4-yl)prop-2-enoyl]phenyl 4-alkyloxybenzoates, the ester-chalcone central linkage connected to a pyridyl core resulted in a smectic A phase for derivatives with chain lengths of 12 carbons or more, though the decyloxy member itself was not mesogenic. researchgate.net
Schiff Base (Azomethine): The Schiff base linkage (-CH=N-) is widely used because it helps maintain molecular linearity and stability, facilitating mesophase formation. environmentaljournals.orgresearchgate.net Compounds containing two Schiff base linkers and a decyl terminal end have been shown to exhibit smectic phases, with the linking groups increasing the molecule's length and polarizability. researchgate.net The introduction of a lateral chloro substituent to a Schiff base/ester core with alkoxy chains resulted in all derivatives showing an enantiotropic nematic phase. mdpi.com
Ester: Ester linkages (-COO-) are common in liquid crystal design. They contribute to the polarity and rigidity of the core. In a series of biphenyl azomethine/ester liquid crystals, the combination of Schiff base and ester linkages led to highly stable, broad-range nematic phases. mdpi.comnih.gov The orientation of the ester group can also influence the phase behavior. researchgate.net
Triazole: The 1,2,3-triazole ring, a five-membered heterocycle, has been incorporated into liquid crystal structures. New researchgate.nettandfonline.comelectronicsandbooks.com-triazole-based liquid crystalline compounds synthesized from 1-azido-4-decyloxybenzene have demonstrated mesomorphic properties, highlighting the utility of this heterocyclic linking unit. tandfonline.com
Biphenyl: The biphenyl group consists of two directly linked phenyl rings, creating a long, rigid core that is highly favorable for liquid crystal formation. nih.gov The free rotation in biphenyl rings can enhance molecular flexibility. nih.gov Liquid crystals incorporating a biphenyl moiety, such as 4'-(alkoxy)-4-biphenylcarbonitriles, are well-known for their stable nematic phases. sigmaaldrich.commdpi.com
Heterocyclic Cores: Incorporating heterocyclic rings like pyrimidine, thiophene, benzothiazole, or imidazole (B134444) into the core structure introduces heteroatoms (e.g., nitrogen, sulfur) that can alter the dipole moment, polarity, and geometry of the molecule. electronicsandbooks.comscientific.netnih.gov For example, isoflavone (B191592) derivatives, which are based on a benzopyran-4-one heterocyclic system, have been studied, with decyloxy-substituted compounds showing nematic and smectic phases. researchgate.net Similarly, 6-methoxy-2-(4-decyloxybenzylidenamino)benzothiazole exhibited a monotropic smectic A phase. scientific.net
Table 2: Influence of Core Structure on Mesophase Type for Decyloxy-Containing Compounds
| Core/Linking Unit | Observed Mesophase(s) | Source |
|---|---|---|
| Ester-Chalcone with Pyridyl | Smectic A (for C12+ chains, C10 was non-mesogenic) | researchgate.net |
| Schiff Base | Nematic, Smectic A | environmentaljournals.orgnih.govresearchgate.net |
| Biphenyl Azomethine/Ester | Nematic | mdpi.comnih.gov |
| 1,2,3-Triazole | Mesomorphic (specific phase depends on full structure) | tandfonline.com |
| Benzopyran-4-one (Isoflavone) | Nematic | researchgate.net |
| Benzothiazole Schiff Base | Nematic, Smectic A (monotropic) | scientific.net |
The introduction of substituents onto the rigid core (lateral substitution) or at the opposite end of the molecule from the decyloxy chain (terminal substitution) can dramatically alter mesomorphic properties. mdpi.com
Lateral substituents, such as a halogen or a nitro group, increase the width of the molecule. This can disrupt the parallel packing required for mesophase formation, often leading to a decrease in the clearing point and a reduction in mesophase stability. researchgate.netnih.gov For example, introducing a large lateral nitro group into an azomethine structure was found to completely disrupt the smectic A phase that was present in the unsubstituted analogue. nih.gov However, smaller lateral groups like fluorine or chlorine can be used to fine-tune properties, sometimes lowering the melting point without eliminating the mesophase. mdpi.commdpi.com In some cases, lateral substituents can even induce different phases; for instance, the introduction of chlorine and bromine at certain positions on a benzoate (B1203000) core led to the appearance of an additional smectic phase. researchgate.net
Biological Activity and Medicinal Chemistry Investigations
Exploration of Other Pharmacological Activities
Antioxidant Properties
Currently, there is a lack of specific studies in the retrievable scientific literature that have investigated the antioxidant properties of 1-(4-(decyloxy)phenyl)ethanone. While the broader class of phenolic compounds, which includes acetophenones, is known for potential antioxidant activities, direct experimental evidence for this specific molecule is not available.
Anti-inflammatory Effects
There are no specific research findings available that detail the anti-inflammatory effects of this compound. Investigations into its potential to modulate inflammatory pathways have not been reported in the accessible scientific literature.
Antiviral Activities
Information regarding the antiviral activities of this compound is not present in the current body of scientific literature. There are no published studies that have evaluated this compound for its efficacy against any viral pathogens.
Antihyperglycemic Activity
The potential antihyperglycemic activity of this compound has not been a subject of documented scientific inquiry. Consequently, there is no data available on its effects on blood glucose levels or related metabolic parameters.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) analyses have been conducted. SAR studies are contingent on having a series of related compounds with measured biological activities to determine how chemical structure influences their effects.
Proposed Molecular Mechanisms of Biological Action
Given the lack of demonstrated biological activity, there are no proposed molecular mechanisms of action for this compound in any biological context. The elucidation of molecular mechanisms requires prior identification of a consistent and reproducible biological effect.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 1-(4-(decyloxy)phenyl)ethanone.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For this compound, this would involve a thorough conformational analysis. The molecule possesses significant flexibility, primarily in the decyloxy tail and the orientation of the acetyl group relative to the phenyl ring.
Prediction of Electronic Structure and Related Parameters
Once the optimized geometry is obtained, DFT can be used to calculate a wide array of electronic properties. Key parameters for this compound would include the dipole moment and polarizability.
The polarizability describes how easily the electron cloud of the molecule can be distorted by an electric field. This property is fundamental to the London dispersion forces, which are a major component of the intermolecular attractions that hold molecules together in liquid and solid phases. For molecules with extended aromatic systems and long alkyl chains, polarizability is a significant factor in determining the stability of condensed phases.
A hypothetical data table for such calculated properties might look like this:
| Parameter | Calculated Value (Hypothetical) |
| Dipole Moment (Debye) | 3.5 D |
| Average Polarizability (ų) | 35.2 |
| Anisotropy of Polarizability (Δα) | 15.8 |
Correlation with Experimental Mesomorphic Behavior and Phase Stability
A primary goal of computational studies on molecules like this compound is to understand and predict their phase behavior, including the potential for forming liquid crystal phases (mesomorphism). The stability of different phases (e.g., crystalline, smectic, nematic, isotropic liquid) is governed by a delicate balance of intermolecular forces and molecular shape.
DFT calculations contribute to this understanding by providing insights into the molecular parameters that favor ordered structures. For instance, a high aspect ratio (length-to-width) and significant anisotropy in polarizability are generally prerequisites for the formation of nematic and smectic phases in calamitic liquid crystals. By calculating these properties for the various stable conformers, researchers can assess the likelihood of mesophase formation. The calculated energies of different molecular arrangements can also be used to estimate the relative stability of different crystal polymorphs or liquid crystal phases.
Molecular Modeling and Simulation Approaches
While DFT is excellent for single-molecule properties, understanding the collective behavior of many molecules requires higher-level simulation techniques.
Investigation of Intermolecular Interactions
The way molecules of this compound interact with each other dictates its bulk properties. Molecular modeling can be used to explore and quantify these non-covalent interactions. Key interactions for this molecule would include:
Dipole-dipole interactions: Arising from the permanent dipole moments of the molecules.
Van der Waals forces (London dispersion forces): Particularly significant due to the long, polarizable decyloxy chain and the phenyl ring.
C-H···π interactions: Weak hydrogen bonds where C-H groups (from the alkyl chain or the phenyl ring) can interact with the electron-rich π system of the benzene (B151609) ring of a neighboring molecule.
C-H···O interactions: Weak hydrogen bonds involving the hydrogen atoms of the alkyl chain or phenyl ring and the oxygen atoms of the carbonyl or ether groups.
Computational methods can map the potential energy surface of a dimer of this compound, revealing the preferred orientations (e.g., stacked, co-planar) and the strength of these interactions.
Simulation of Molecular Packing and Self-Assembly in Condensed Phases
To bridge the gap between single-molecule properties and bulk behavior, molecular dynamics (MD) or Monte Carlo (MC) simulations are employed. These techniques simulate the movement and interaction of a large ensemble of molecules over time, allowing for the prediction of how they will pack and self-assemble in solid or liquid crystal phases.
For this compound, simulations could predict whether the molecules would arrange into the layered structures characteristic of smectic phases or the orientationally ordered but positionally disordered arrangement of a nematic phase. Key outputs from these simulations include radial distribution functions, which describe the average spacing between molecules, and order parameters, which quantify the degree of orientational and positional order. These simulated results can be directly compared with experimental data from techniques like X-ray diffraction to validate the computational model and provide a detailed picture of the molecular organization.
Advanced Computational Spectroscopic Predictions (e.g., TD-DFT for UV-Vis Spectra)
Time-dependent density functional theory (TD-DFT) stands as a powerful computational method for predicting the electronic absorption spectra of molecules, offering valuable insights into their electronic structure and transitions. numberanalytics.com For this compound, TD-DFT calculations can elucidate the nature of its UV-Vis absorption bands, which are primarily governed by the acetophenone (B1666503) chromophore and the influence of the para-alkoxy substituent.
The electronic spectrum of acetophenone derivatives is typically characterized by two main absorption bands in the UV region. masterorganicchemistry.com The first is a high-intensity band corresponding to a π → π* transition, primarily involving the aromatic ring and the carbonyl group. The second is a lower-intensity band at longer wavelengths, attributed to an n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com
In the case of this compound, the electron-donating decyloxy group at the para position is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted acetophenone. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.
Detailed TD-DFT studies on similar alkoxy-substituted aromatic ketones provide a framework for predicting the spectral characteristics of this compound. These calculations typically involve optimizing the ground-state geometry of the molecule using DFT, followed by TD-DFT calculations to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for achieving good agreement with experimental data. psu.eduresearchgate.net
A representative TD-DFT calculation for this compound would likely predict the following key transitions:
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Character | Dominant Orbital Contributions |
|---|---|---|---|
| ~275-290 | High (>0.3) | π → π | HOMO → LUMO |
| ~320-340 | Low (<0.01) | n → π | n(C=O) → LUMO |
The π → π* transition is associated with the promotion of an electron from a bonding π orbital, delocalized over the phenyl ring and the carbonyl group, to an antibonding π* orbital. The n → π* transition involves the excitation of an electron from a non-bonding orbital localized on the oxygen atom of the carbonyl group to the same antibonding π* orbital. The significantly lower oscillator strength of the n → π* transition indicates that it is a less probable, or "forbidden," transition compared to the "allowed" π → π* transition. masterorganicchemistry.com
Furthermore, computational analysis can reveal the specific molecular orbitals involved in these transitions. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the oxygen of the decyloxy group, while the LUMO will be predominantly localized on the acetophenone moiety, particularly the carbonyl group and the adjacent phenyl carbons.
Material Science and Advanced Applications
Luminescent Materials and Photophysical Research
The aromatic ketone moiety in 1-(4-(decyloxy)phenyl)ethanone serves as a chromophore, a part of a molecule responsible for its color and luminescence properties. The study of its interaction with light provides insights into its electronic structure and potential for applications in optical materials.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. nih.gov For this compound, the key structural features governing its UV-Vis spectrum are the benzene (B151609) ring, the carbonyl group (C=O), and the decyloxy group (-OC₁₀H₂₁).
The primary electronic transitions expected for this molecule are:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. masterorganicchemistry.com They are characteristic of the aromatic ring and the carbonyl group's double bond. These transitions typically result in strong absorption bands. masterorganicchemistry.com For conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). nih.gov
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. masterorganicchemistry.com These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but are "forbidden" by quantum mechanical selection rules, resulting in significantly weaker absorption bands. masterorganicchemistry.com
The decyloxy group acts as an auxochrome, a substituent on the chromophore that can modify the absorption wavelength and intensity. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, which can shift the π → π* and n → π* transitions. For a similar compound, 4'-methoxyacetophenone, the UV-Vis spectrum in methanol (B129727) shows an absorption maximum, which can be attributed to these electronic transitions. spectrabase.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Relative Energy | Expected Absorption Intensity |
| π → π | Bonding π to Antibonding π | High | Strong |
| n → π | Non-bonding to Antibonding π | Low | Weak |
Fluorescence Emission Spectroscopy and Quantum Yield Studies
Fluorescence is the emission of light by a substance that has absorbed light. After an electron is excited to a higher energy state by UV-Vis absorption, it can return to the ground state by emitting a photon. This emitted light is the fluorescence. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. mdpi.comresearchgate.net
The quantum yield can range from 0 to 1 (or 0% to 100%). mdpi.com A value of 1 indicates that every absorbed photon results in an emitted photon, signifying high fluorescence efficiency. mdpi.com Conversely, a low quantum yield suggests that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant. mdpi.com The brightness of a fluorescent molecule is determined by the product of its molar absorptivity and its fluorescence quantum yield. nih.gov
Investigation of Solvent Polarity Effects on Optical Properties
The polarity of the solvent in which a compound is dissolved can significantly influence its absorption and emission spectra, a phenomenon known as solvatochromism. spectrabase.comnih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule.
Bathochromic Shift (Red Shift): An absorption or emission maximum shifts to a longer wavelength. This often occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent. spectrabase.com
Hypsochromic Shift (Blue Shift): An absorption or emission maximum shifts to a shorter wavelength. This can happen if the ground state is more stabilized by the polar solvent than the excited state. spectrabase.com
For this compound, the n → π* transition is particularly sensitive to solvent polarity. The lone pair electrons on the carbonyl oxygen can form hydrogen bonds with protic solvents. This stabilizes the non-bonding ground state more than the excited state, leading to a hypsochromic (blue) shift in the n → π* absorption band with increasing solvent polarity. Conversely, the π → π* transition, which often leads to a more polar excited state, may exhibit a bathochromic (red) shift in polar solvents. Studying these shifts provides valuable information about the change in dipole moment of the molecule upon excitation. rsc.org
Aggregation-Induced Emission (AIE) Phenomena
A vast number of fluorescent molecules experience quenching of their emission upon aggregation, a phenomenon known as aggregation-caused quenching (ACQ). However, a counterintuitive phenomenon, termed aggregation-induced emission (AIE), has been discovered where non-luminescent or weakly emissive molecules are induced to emit intensely upon aggregation. spectrabase.commdpi.com
The primary mechanism for AIE is the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, many molecules can dissipate absorbed energy through non-radiative pathways involving intramolecular rotations or vibrations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy through radiative emission, thus "turning on" the fluorescence. nih.govspectrabase.com
Molecules with rotatable components, such as phenyl rings, are often candidates for AIE. This compound possesses a rotatable phenyl group and a flexible decyloxy chain. While it has not been explicitly reported as an AIE-active compound, its structure suggests a potential for this phenomenon. If aggregation in a poor solvent or in the solid state restricts the rotation of the phenyl-carbonyl bond, an enhancement of fluorescence could be observed. AIE-active materials have significant applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.comnih.gov
Self-Assembled Systems and Supramolecular Architectures
The amphiphilic nature of this compound, with its long, nonpolar decyloxy tail and a more polar aromatic ketone head, makes it a candidate for self-assembly into ordered supramolecular structures.
Supergelation and Gelation Phenomena
Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. nih.gov This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, π-π stacking, and solvophobic effects.
The structure of this compound contains features conducive to gelation:
Long Alkyl Chain: The decyloxy tail can participate in significant van der Waals interactions, which are crucial for the self-assembly of many gelators. researchgate.net
Aromatic Ring: The phenyl group can engage in π-π stacking interactions, providing directional forces for ordering the molecules.
Carbonyl Group: The carbonyl group can act as a hydrogen bond acceptor, potentially interacting with other molecules or specific solvents to drive the assembly process.
While specific studies on the gelation properties of this compound are not prominent in the literature, related structures with long alkyl chains and hydrogen-bonding moieties, such as amides, are known to be effective organogelators. nih.govelsevierpure.com The ability to form gels is highly dependent on the balance of these intermolecular forces and the interaction with the solvent. The formation of such supramolecular gels opens possibilities for applications in areas like controlled release, sensing, and as templates for material synthesis. researchgate.net
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Functional Materials
The amphiphilic nature of 1-(4-(Decyloxy)phenyl)ethanone makes it an excellent candidate for the rational design of next-generation functional materials, particularly in the realm of liquid crystals. The elongated structure, arising from the para-substituted phenyl ring and the linear decyloxy chain, is a key feature for the formation of calamitic (rod-like) liquid crystals. Future research will likely focus on the following:
Calamitic and Bent-Core Liquid Crystals: Systematic studies can be undertaken to design and synthesize derivatives of this compound to create novel calamitic and bent-core liquid crystals. By introducing different substituent groups on the phenyl ring or modifying the length of the alkoxy chain, the mesomorphic properties, such as the type of liquid crystalline phase (nematic, smectic, columnar) and the transition temperatures, can be finely tuned. pageplace.deresearchgate.net The polarity and potential for hydrogen bonding of the ketone group can be exploited to induce specific molecular packing and ordering.
Photoresponsive and Chiral Liquid Crystals: Incorporation of photoresponsive moieties, such as azobenzene, or chiral centers into the molecular structure of this compound derivatives can lead to the development of smart materials. These materials could exhibit light-switchable mesophases or chiral liquid crystalline phases with potential applications in optical devices and sensors.
A summary of potential modifications to this compound and their expected impact on liquid crystalline properties is presented in Table 1.
| Modification | Target Property | Potential Application |
| Varying alkoxy chain length | Control of mesophase type and transition temperatures | Displays, sensors |
| Introducing lateral substituents | Modification of molecular packing and phase behavior | High-performance displays |
| Incorporating photoresponsive units | Light-switchable liquid crystalline properties | Optical data storage, smart windows |
| Introducing chiral centers | Induction of chiral nematic or smectic phases | Chiral sensors, optical filters |
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The advancement of synthetic methodologies towards greener and more efficient processes is a critical aspect of modern chemistry. Future research on this compound will likely explore:
Flow Chemistry and Biocatalysis: Moving from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. The integration of biocatalysis, using enzymes to perform specific transformations, represents a promising avenue for the sustainable synthesis of this compound and its derivatives. unizar.esrsc.org These methods often operate under milder conditions and can lead to higher selectivity, reducing the need for protecting groups and minimizing waste.
Catalyst Development: The development of novel and more efficient catalysts for the key synthetic steps, such as the etherification of 4-hydroxyacetophenone with 1-bromodecane (B1670165), will be crucial. This could involve the use of phase-transfer catalysts or solid-supported catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthesis.
Advanced Mechanistic Studies in Biological Systems
The structural similarity of this compound to certain biologically active molecules, particularly those with long alkyl chains, suggests potential interactions with biological systems. Future research in this area could focus on:
Interaction with Lipid Bilayers: The long decyloxy chain of the molecule suggests a propensity to interact with lipid bilayers, the fundamental components of cell membranes. nih.govnih.gov Advanced biophysical techniques, such as neutron diffraction and fluorescence spectroscopy, could be employed to study how this compound and its derivatives insert into and modify the properties of model lipid membranes. nih.govnih.gov Understanding these interactions is crucial for assessing potential biocompatibility and for designing molecules with specific membrane-disrupting or stabilizing activities.
Enzyme Inhibition and Receptor Binding: The acetophenone (B1666503) moiety is a common scaffold in medicinal chemistry. Derivatives of this compound could be designed and synthesized to investigate their potential as enzyme inhibitors or receptor ligands. The long alkoxy chain could serve as a hydrophobic anchor, promoting binding to specific pockets in target proteins.
Development of Integrated Device Applications
The unique electronic and optical properties that can be engineered into derivatives of this compound open up possibilities for their integration into various electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are known to be useful in the development of OLEDs. nih.govresearchgate.netnih.gov The core structure of this compound can be functionalized with electron-donating and electron-accepting groups to create materials with tailored photophysical properties, such as high quantum yields and specific emission wavelengths. The long decyloxy chain can also enhance solubility and processability for device fabrication.
Organic Field-Effect Transistors (OFETs): Alkoxy-substituted aromatic compounds have shown promise in the development of organic semiconductors for OFETs. The ability to self-assemble into ordered structures, a characteristic of liquid crystals, is beneficial for achieving high charge carrier mobility. Research could focus on designing and synthesizing derivatives of this compound that exhibit favorable molecular packing for efficient charge transport.
Sensors: The sensitivity of liquid crystalline phases to external stimuli, such as temperature, electric fields, and the presence of chemical analytes, can be harnessed to develop advanced sensors. Derivatives of this compound could be designed to exhibit specific responses to target molecules, leading to the development of highly sensitive and selective chemical sensors.
Predictive Modeling and Machine Learning in Material Discovery
Computational approaches are becoming indispensable in accelerating the discovery and design of new materials. For this compound and its derivatives, future research will greatly benefit from:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: QSAR and QSPR models can be developed to establish mathematical relationships between the molecular structure of 1-(4-(alkoxyphenyl))ethanone derivatives and their physicochemical properties, including their mesogenic behavior and biological activity. nih.gov These models can be used to predict the properties of yet-to-be-synthesized compounds, guiding the selection of the most promising candidates for experimental investigation.
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data of alkoxy-substituted aromatic compounds to predict various properties, such as liquid crystal transition temperatures, absorption and emission spectra, and charge carrier mobilities. This approach can significantly reduce the time and resources required for the discovery of new functional materials based on the this compound scaffold.
The potential research directions for this compound are summarized in the following table:
| Research Area | Focus | Potential Outcome |
| Rational Material Design | Synthesis of calamitic and bent-core liquid crystals. | Advanced display technologies, optical sensors. |
| Sustainable Synthesis | Development of flow chemistry and biocatalytic routes. | Greener and more efficient production methods. |
| Biological Mechanistic Studies | Investigation of interactions with lipid bilayers and proteins. | Insights into biocompatibility and potential therapeutic applications. |
| Integrated Device Applications | Incorporation into OLEDs, OFETs, and chemical sensors. | High-performance organic electronic and optoelectronic devices. |
| Predictive Modeling | Application of QSAR and machine learning for property prediction. | Accelerated discovery of new functional materials. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(Decyloxy)phenyl)ethanone, and what experimental conditions are critical for high yield?
- Methodology : A two-step synthesis is commonly employed:
Etherification : React 4-hydroxyphenylethanone with decyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the decyloxy group .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict control of reaction time (12–24 hours) and temperature (60–80°C) .
- Challenges : Competing hydrolysis of decyl bromide in aqueous conditions may reduce yield; anhydrous conditions are recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR should show a singlet at ~2.5 ppm (acetyl group), aromatic protons (δ 6.8–7.9 ppm), and aliphatic protons from the decyl chain (δ 1.2–1.8 ppm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 290.3 (C₁₈H₂₈O₂⁺) .
- IR Spectroscopy : Confirm carbonyl stretch at ~1680 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ .
Q. What safety precautions are essential when handling this compound in the laboratory?
- General Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in a cool, dry place away from oxidizers.
Advanced Research Questions
Q. How does the decyloxy chain influence the physicochemical properties of this compound compared to shorter alkoxy analogs?
- Key Findings :
- Lipophilicity : The decyloxy group increases logP by ~3 units compared to methoxy analogs, enhancing membrane permeability in biological studies .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point of ~85–90°C, with decomposition above 250°C .
- Contradictions : Some studies report lower melting points (e.g., 78°C) for impure samples, highlighting the need for rigorous purification .
Q. What strategies can resolve discrepancies in spectroscopic data for this compound across different studies?
- Troubleshooting :
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-validate using multiple solvents .
- Impurity Peaks : Trace alkyl halides or unreacted phenol derivatives may appear in GC-MS; optimize reaction stoichiometry and purification .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Approach :
- Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl carbon. The decyloxy group’s electron-donating effect reduces electrophilicity by ~15% compared to unsubstituted acetophenone .
- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to compare theoretical vs. observed product ratios .
Applications in Advanced Research
Q. What role does this compound play in designing liquid crystals or surfactants?
- Liquid Crystals : The long decyloxy chain promotes mesophase stability in calamitic liquid crystals, with transition temperatures tunable via alkyl chain length .
- Surfactants : Acts as a hydrophobic headgroup in nonionic surfactants; critical micelle concentration (CMC) measured via surface tension assays .
Q. How can researchers leverage this compound as a precursor in pharmaceutical synthesis?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
